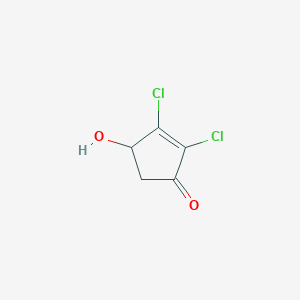
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxy-2-cyclopentenone. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-oxocyclopent-2-en-1-one.
Reduction: Formation of 2,3-dichloro-4-hydroxycyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2-cyclopentenone: Similar structure but without the chlorine atoms, leading to different reactivity and applications.
2,3-Dichloro-4-hydroxycyclopent-2-en-1-one: A closely related compound with similar properties and applications.
Uniqueness
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H4Cl2O2 |
|---|---|
Molecular Weight |
166.99 g/mol |
IUPAC Name |
2,3-dichloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4Cl2O2/c6-4-2(8)1-3(9)5(4)7/h2,8H,1H2 |
InChI Key |
WJOILQMNEVLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(C1=O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















